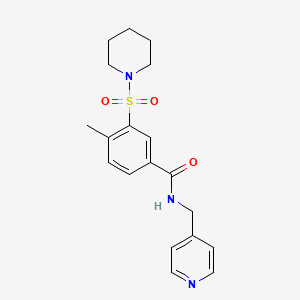![molecular formula C17H20N2O2 B5303826 N-(2-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea](/img/structure/B5303826.png)
N-(2-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a metabolic sensor that regulates energy homeostasis in cells, making A-769662 a promising compound for research into metabolic diseases such as diabetes and obesity.
Wirkmechanismus
N-(2-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea activates AMPK through a unique mechanism that involves binding to the allosteric site of the AMPK α-subunit. This leads to conformational changes that increase the kinase activity of AMPK, resulting in downstream effects on cellular metabolism and signaling pathways.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea has been shown to have a wide range of biochemical and physiological effects on cellular metabolism and signaling pathways. In addition to activating AMPK, N-(2-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea has been found to increase glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. It has also been shown to have anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea is its specificity for activating AMPK, making it a useful tool for studying the role of AMPK in cellular metabolism and signaling pathways. However, N-(2-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea has also been found to have off-target effects on other kinases, which can complicate interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(2-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea and its potential therapeutic applications. One area of interest is the development of more potent and selective AMPK activators based on the structure of N-(2-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea. Another area of focus is the investigation of the anti-inflammatory and anti-tumor properties of N-(2-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea and its potential as a cancer therapy. Additionally, research is needed to better understand the off-target effects of N-(2-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea and how they may impact experimental results.
Synthesemethoden
N-(2-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea can be synthesized through a multi-step process starting with 2-methoxyaniline and 4-methylacetophenone. The synthesis involves several reactions including nitration, reduction, and coupling, ultimately resulting in the formation of N-(2-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea has been extensively studied for its potential therapeutic applications in metabolic diseases such as diabetes, obesity, and cancer. It has been shown to activate AMPK in various cell types, leading to increased glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. N-(2-methoxyphenyl)-N'-[1-(4-methylphenyl)ethyl]urea has also been found to have anti-inflammatory and anti-tumor properties.
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)-3-[1-(4-methylphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-8-10-14(11-9-12)13(2)18-17(20)19-15-6-4-5-7-16(15)21-3/h4-11,13H,1-3H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMXDESRIAXKIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)NC(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxyphenyl)-3-[1-(4-methylphenyl)ethyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5303747.png)
![3-{[5-({2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridin-2-yl]amino}propan-1-ol](/img/structure/B5303753.png)
![7-(3-methoxyphenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5303784.png)
![N-[3-(benzyloxy)benzyl]cyclopropanamine hydrochloride](/img/structure/B5303792.png)
![3-methyl-7-[(6-methyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5303799.png)
![2-methyl-5-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]-4(3H)-pyrimidinone](/img/structure/B5303800.png)
![5-(3-bromophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5303804.png)
![methyl [4-(4-chlorophenyl)-1-piperazinyl]acetate](/img/structure/B5303805.png)
![3-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5303812.png)
![1'-[(5-ethyl-2-furyl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5303829.png)
![1-[3-(3,4-dichlorophenyl)acryloyl]-1H-pyrazole](/img/structure/B5303835.png)

![1-[(2,5-dimethyl-1,3-oxazol-4-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5303844.png)
![3-hydroxy-4-[(4-methyl-1-piperidinyl)methyl]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5303851.png)